8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core modified with a sulfonyl group at the 8-position. The sulfonyl substituent is derived from a 5-isopropyl-2-methylphenyl moiety, which confers distinct electronic and steric properties. This compound belongs to a class of molecules investigated for their inhibition of prolyl hydroxylase domain (PHD) enzymes, particularly PHD2, which regulates hypoxia-inducible factor (HIF) degradation. Inhibiting PHD2 stabilizes HIF, a therapeutic strategy for anemia and ischemic conditions .
Properties
IUPAC Name |
8-(2-methyl-5-propan-2-ylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-11(2)13-5-4-12(3)14(10-13)25(23,24)20-8-6-17(7-9-20)15(21)18-16(22)19-17/h4-5,10-11H,6-9H2,1-3H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTAGXQDCWUCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3(CC2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the triazaspiro[4.5]decane scaffold, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework and a sulfonyl group attached to an isopropyl-substituted phenyl moiety. This unique configuration may contribute to its biological activities.
Research indicates that compounds based on the triazaspiro[4.5]decane scaffold exhibit various biological activities, particularly in cardiology and pain management:
- Mitochondrial Permeability Transition Pore (mPTP) Inhibition : Studies have shown that certain derivatives can inhibit mPTP opening, which is crucial in preventing myocardial cell death during ischemic events. This inhibition leads to decreased apoptotic rates and improved cardiac function post-reperfusion in myocardial infarction models .
- G-Protein Coupled Receptor (GPCR) Modulation : The compound has been explored as a potential modulator of GPCRs, with findings suggesting it may serve as a selective agonist for delta-opioid receptors (DOR), displaying anti-allodynic effects in inflammatory pain models .
- Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory activity by acting as antagonists of lymphocyte function-associated antigen-1 (LFA-1), which could be beneficial in treating various inflammatory conditions .
Case Studies
Several studies have highlighted the efficacy of triazaspiro compounds:
- Cardiac Function Improvement : In a study involving myocardial infarction models, administration of triazaspiro compounds resulted in a significant reduction in apoptotic cell death and preservation of mitochondrial ATP levels, suggesting protective effects against reperfusion injury .
- Pain Management Efficacy : A recent investigation into DOR agonists revealed that certain triazaspiro derivatives showed promising results in reducing pain responses in animal models, indicating their potential for development as analgesics .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of 8-((5-Isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are best understood by comparing it to related compounds with modifications at the 8-position or core structure. Below is a detailed analysis of key analogs:
Core Structure and Substitution Patterns
Parent Compound (11):
1,3,8-Triazaspiro[4.5]decane-2,4-dione (Compound 11) serves as the foundational scaffold. It lacks substituents at the 8-position and exhibits moderate PHD2 inhibition (IC₅₀ ~100 nM). Crystal structures reveal its interaction with PHD2 via the imidazolidine-2,4-dione core and a chelating pyridine group .
Key Analogues with 8-Position Modifications:
8-Benzyl Derivative (): Structure: 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. Synthesis involves Pd/C-catalyzed hydrogenation (76% yield) . Activity: Not directly reported for PHD inhibition, but similar derivatives show variable activity depending on substituent size .
8-Phenyl Derivatives (Compounds 13, 14 in ):
- Structures:
- 13: 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione.
- 14: 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
8-(5-Chloro-2,4-dimethoxyphenyl) Derivative (): Structure: 8-[5-(5-Chloro-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride. Molecular weight: 460.357 g/mol .
8-(Dihydrobenzodioxin) Derivative ():
- Structure: 8-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1,3-diisopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
- Properties: The bicyclic benzodioxin group may improve membrane permeability but reduces PHD2 affinity due to steric hindrance .
Impact of Chelating Groups and Rigidity ()
- Pyridine vs. Imidazole Derivatives: Compound 11 (3-methylpyridine) and 15 (imidazole) show potent PHD2 inhibition (IC₅₀ <50 nM). The chelating pyridine or imidazole groups coordinate with Fe(II) in PHD2’s active site . Phenol (13) and Thiophene (12) Derivatives: Inactive, emphasizing the necessity of metal-chelating groups .
Hydroxyl Substitution (Compounds 38, 41, 44):
Sulfonyl Group vs. Other Substituents
The target compound’s 5-isopropyl-2-methylphenylsulfonyl group provides:
- Improved Solubility: Compared to lipophilic benzyl or aryl groups, sulfonyl derivatives may exhibit better aqueous solubility, aiding bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
